Cas no 1803575-37-2 (3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol
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- インチ: 1S/C8H6F6N2O2/c9-7(10,11)6-5(15)3(2-17)1-4(16-6)18-8(12,13)14/h1,17H,2,15H2
- InChIKey: LKABWFIGMINMOY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(CO)C=C(N=1)OC(F)(F)F)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 68.4
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023022078-1g |
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol |
1803575-37-2 | 97% | 1g |
$1,663.20 | 2022-04-02 | |
Alichem | A023022078-500mg |
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol |
1803575-37-2 | 97% | 500mg |
$970.20 | 2022-04-02 |
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanolに関する追加情報
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol: A Comprehensive Overview
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol, also known by its CAS number 1803575-37-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple functional groups, including an amino group, a trifluoromethoxy group, a trifluoromethyl group, and a hydroxymethyl group. These substituents confer the molecule with distinctive chemical properties, making it a valuable compound for research and industrial applications.
The synthesis of 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the substituents through nucleophilic aromatic substitution or other suitable methods. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl enhances the reactivity of the pyridine ring, facilitating further functionalization.
3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol has garnered significant attention in the pharmaceutical industry due to its potential as a lead compound in drug discovery. The amino group and hydroxymethyl group provide sites for hydrogen bonding, which are crucial for bioavailability and target binding. Recent studies have explored its role as a modulator of various biological pathways, including kinase inhibition and receptor binding. Its trifluorinated groups contribute to increased lipophilicity and stability, which are desirable properties for drug candidates.
In addition to pharmaceutical applications, this compound has found utility in materials science as a precursor for advanced materials such as conductive polymers and optoelectronic devices. The pyridine ring serves as a conjugated system that can be further modified to tune electronic properties. Researchers have demonstrated that derivatives of 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol exhibit promising electrical conductivity and photovoltaic performance, making them candidates for next-generation electronic materials.
The environmental impact and toxicity profile of 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol have also been subjects of recent investigations. Studies suggest that while the compound exhibits moderate biodegradability, its persistence in certain environmental conditions warrants cautious handling during industrial processes. Regulatory frameworks are increasingly emphasizing the need for sustainable practices in chemical manufacturing to mitigate potential ecological risks associated with such compounds.
Looking ahead, the development of novel synthetic routes and functionalization strategies for 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol will continue to drive innovation across multiple disciplines. Its unique combination of functional groups positions it as a versatile building block for advanced chemical systems. As research progresses, this compound is expected to play an even more pivotal role in addressing challenges in medicine, electronics, and environmental sustainability.
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